molecular formula C7H16N2O B054837 N,N-Dimethyl-1-(morpholin-2-yl)methanamine CAS No. 122894-56-8

N,N-Dimethyl-1-(morpholin-2-yl)methanamine

Cat. No.: B054837
CAS No.: 122894-56-8
M. Wt: 144.21 g/mol
InChI Key: KNCQHMMKDOIHRT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is an organic compound with the molecular formula C7H16N2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a dimethylamino group attached to the methanamine moiety. This compound is known for its applications in various chemical reactions and industrial processes.

Scientific Research Applications

N,N-Dimethyl-1-(morpholin-2-yl)methanamine has several applications in scientific research:

Safety and Hazards

The safety information for “N,N-Dimethyl-1-(morpholin-2-yl)methanamine” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P280-P305+P351+P338-P310, which suggest wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking immediate medical advice/attention in case of feeling unwell .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves the reaction of methacrylic anhydride with N,N-dimethylformamide. This reaction typically requires controlled conditions, including an inert atmosphere (such as nitrogen or argon) and a temperature range of 2-8°C .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar reaction conditions as described above. The process may include additional purification steps to achieve the desired purity level, typically around 97% .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-1-(morpholin-2-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-1-(morpholin-2-yl)methanamine involves its interaction with various molecular targets and pathways. As a nucleophilic amine, it can participate in a range of chemical reactions, facilitating the formation of new chemical bonds. Its dimethylamino group enhances its reactivity, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-morpholinmethanamine
  • Dimethyl-morpholin-2-ylmethyl-amine
  • N,N-Dimethyl-1-(2-morpholinyl)methanamine

Uniqueness

N,N-Dimethyl-1-(morpholin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical properties. Its combination of a morpholine ring and a dimethylamino group makes it particularly versatile in various chemical reactions and industrial applications .

Properties

IUPAC Name

N,N-dimethyl-1-morpholin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-9(2)6-7-5-8-3-4-10-7/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNCQHMMKDOIHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392151
Record name N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-56-8
Record name N,N-Dimethyl-1-(morpholin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl-morpholin-2-ylmethyl-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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